N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
Description
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes benzimidazole and imidazolidinyl groups
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
InChI Key |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of Benzimidazole Derivative: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole derivative is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of Imidazolidinyl Group: The imidazolidinyl group is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzimidazole and imidazolidinyl intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazolidinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PENTANAMIDE
Uniqueness
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is unique due to its specific combination of benzimidazole and imidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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